molecular formula C11H22O2 B14260972 9-(Ethenyloxy)nonan-1-OL CAS No. 150642-88-9

9-(Ethenyloxy)nonan-1-OL

Cat. No.: B14260972
CAS No.: 150642-88-9
M. Wt: 186.29 g/mol
InChI Key: QVJGSQBLTKJRSE-UHFFFAOYSA-N
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Description

9-(Ethenyloxy)nonan-1-OL is an organic compound with the molecular formula C11H22O2 It is a derivative of nonanol, where an ethenyloxy group is attached to the ninth carbon of the nonanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Ethenyloxy)nonan-1-OL typically involves the reaction of nonanol with an ethenyloxy group donor under specific conditions. One common method is the etherification of nonanol using ethylene oxide in the presence of a strong base like sodium or potassium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(Ethenyloxy)nonan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ethenyloxy group can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Nonanoic acid or nonanal.

    Reduction: Nonane.

    Substitution: Various substituted nonanol derivatives, depending on the reagent used.

Scientific Research Applications

9-(Ethenyloxy)nonan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 9-(Ethenyloxy)nonan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nonanol: A primary alcohol with similar chemical properties but lacks the ethenyloxy group.

    Octanol: Another primary alcohol with a shorter carbon chain.

    Decanol: A primary alcohol with a longer carbon chain.

Uniqueness

9-(Ethenyloxy)nonan-1-OL is unique due to the presence of the ethenyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

150642-88-9

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

9-ethenoxynonan-1-ol

InChI

InChI=1S/C11H22O2/c1-2-13-11-9-7-5-3-4-6-8-10-12/h2,12H,1,3-11H2

InChI Key

QVJGSQBLTKJRSE-UHFFFAOYSA-N

Canonical SMILES

C=COCCCCCCCCCO

Origin of Product

United States

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